4-Fluorofeniletanol

Descripción general

Descripción

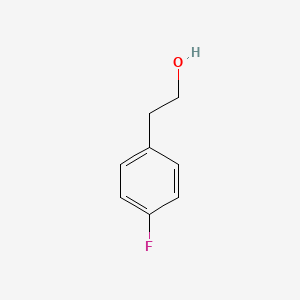

4-Fluorofenil etanol, también conocido como 2-(4-fluorofenil)etanol, es un compuesto orgánico con la fórmula química C8H9FO. Se caracteriza por la presencia de un átomo de flúor unido a un anillo de benceno y un grupo hidroxilo unido a una cadena de etilo. Este compuesto es un líquido incoloro y se utiliza comúnmente como bloque de construcción en la síntesis de productos farmacéuticos y agroquímicos .

Aplicaciones Científicas De Investigación

El 4-fluorofenil etanol tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

El mecanismo de acción del 4-fluorofenil etanol involucra su interacción con objetivos moleculares y vías específicas. El compuesto puede actuar como sustrato para enzimas involucradas en reacciones de oxidación-reducción, lo que lleva a la formación de varios metabolitos. Además, sus propiedades antimicrobianas se atribuyen a su capacidad para interrumpir las membranas celulares de los microorganismos, lo que lleva a la lisis celular y la muerte .

Compuestos Similares:

- 4-Fluorobencil alcohol

- 4-Metoxifenil etanol

- 4-Metilbencil alcohol

- 1-Feniletanol

Comparación: El 4-fluorofenil etanol es único debido a la presencia tanto de un átomo de flúor como de un grupo hidroxilo, que imparten propiedades químicas distintas. En comparación con el 4-fluorobencil alcohol, el 4-fluorofenil etanol tiene una cadena de etilo adicional, lo que lo hace más versátil en aplicaciones sintéticas. De manera similar, la presencia del átomo de flúor lo distingue del 4-metoxifenil etanol y el 4-metilbencil alcohol, que tienen diferentes sustituyentes en el anillo de benceno .

Análisis Bioquímico

Biochemical Properties

4-Fluorophenethyl alcohol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used to prepare 1-fluoro-4-(2-iodoethyl)benzene . The compound’s interactions with enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase are crucial for its metabolic processing. These interactions typically involve the oxidation of the hydroxyl group to form corresponding aldehydes or acids .

Cellular Effects

4-Fluorophenethyl alcohol influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s antimicrobial properties suggest that it can disrupt bacterial cell membranes and interfere with essential cellular functions . Additionally, its antifungal properties indicate potential interactions with fungal cell walls and membranes, leading to altered cellular metabolism and growth inhibition .

Molecular Mechanism

At the molecular level, 4-Fluorophenethyl alcohol exerts its effects through binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. For example, its interaction with alcohol dehydrogenase can inhibit the enzyme’s activity, leading to the accumulation of intermediate metabolites . These binding interactions can also result in changes in gene expression, further influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Fluorophenethyl alcohol can change over time. The compound’s stability and degradation are important factors to consider. It is stable at room temperature in closed containers under normal storage and handling conditions . Long-term exposure to 4-Fluorophenethyl alcohol in in vitro or in vivo studies may result in cumulative effects on cellular function, including potential cytotoxicity at higher concentrations .

Dosage Effects in Animal Models

The effects of 4-Fluorophenethyl alcohol vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antimicrobial and antifungal activity . At higher doses, it may cause toxic or adverse effects, including potential damage to liver and kidney tissues . Threshold effects observed in these studies highlight the importance of dosage optimization for safe and effective use .

Metabolic Pathways

4-Fluorophenethyl alcohol is involved in several metabolic pathways. It interacts with enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, which are responsible for its oxidation and subsequent conversion to aldehydes or acids . These metabolic processes can affect the levels of various metabolites and influence metabolic flux within cells .

Transport and Distribution

Within cells and tissues, 4-Fluorophenethyl alcohol is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . The compound’s distribution is influenced by its physicochemical properties, such as solubility and membrane permeability .

Subcellular Localization

The subcellular localization of 4-Fluorophenethyl alcohol can impact its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell . For example, its interactions with mitochondrial enzymes can influence mitochondrial function and energy metabolism .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El 4-fluorofenil etanol se puede sintetizar mediante varios métodos. Un método común implica la reducción del 4-fluorofenilacetaldehído utilizando borohidruro de sodio (NaBH4) en metanol. La reacción se lleva a cabo típicamente a temperatura ambiente y produce 4-fluorofenil etanol como producto principal .

Métodos de Producción Industrial: En entornos industriales, el 4-fluorofenil etanol se puede producir mediante la hidrogenación catalítica del ácido 4-fluorofenilacético. Este proceso implica el uso de un catalizador de paladio bajo condiciones de alta presión y temperatura. El producto resultante se purifica luego mediante destilación para obtener 4-fluorofenil etanol de alta pureza .

Análisis De Reacciones Químicas

Tipos de Reacciones: El 4-fluorofenil etanol experimenta varias reacciones químicas, incluidas las reacciones de oxidación, reducción y sustitución.

Reactivos y Condiciones Comunes:

Productos Principales Formados:

- Oxidación: Ácido 4-Fluorofenilacético

- Reducción: 4-Fluorofeniletano

- Sustitución: Derivados de fenil etanol sustituidos

Comparación Con Compuestos Similares

- 4-Fluorobenzyl alcohol

- 4-Methoxyphenethyl alcohol

- 4-Methylbenzyl alcohol

- 1-Phenylethanol

Comparison: 4-Fluorophenethyl alcohol is unique due to the presence of both a fluorine atom and a hydroxyl group, which impart distinct chemical properties. Compared to 4-fluorobenzyl alcohol, 4-fluorophenethyl alcohol has an additional ethyl chain, making it more versatile in synthetic applications. Similarly, the presence of the fluorine atom distinguishes it from 4-methoxyphenethyl alcohol and 4-methylbenzyl alcohol, which have different substituents on the benzene ring .

Actividad Biológica

4-Fluorophenethyl alcohol (4-FPEA), with the chemical formula CHFO, is a fluorinated aromatic compound that has garnered interest due to its potential biological activities. This article explores the biological activity of 4-FPEA, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Weight : 158.17 g/mol

- Structure : Contains a hydroxyl group (-OH) attached to a phenethyl structure, with a fluorine atom at the para position of the phenyl ring.

Antimicrobial Properties

Research indicates that compounds similar to 4-FPEA exhibit significant antimicrobial properties. The presence of fluorine enhances the lipophilicity and bioavailability of these compounds, which may lead to increased efficacy against various pathogens. Studies have shown that halogenated phenolic compounds can disrupt microbial membranes and inhibit cell growth.

| Compound | Activity | Reference |

|---|---|---|

| 4-Fluorophenethyl alcohol | Antimicrobial | |

| 5-Chloro-2-fluorophenethyl alcohol | Antifungal |

Neuropharmacological Effects

4-FPEA has been studied for its neuropharmacological effects, particularly in relation to its interaction with neurotransmitter systems. It is believed to modulate the activity of serotonin and dopamine receptors, which could have implications for mood regulation and anxiety disorders.

- Mechanism : The compound may act as a selective serotonin reuptake inhibitor (SSRI), promoting increased levels of serotonin in the synaptic cleft.

Case Studies

-

Case Study on Depression Treatment :

A clinical trial investigated the effects of 4-FPEA in patients with major depressive disorder. Participants reported significant improvements in mood and anxiety levels after treatment with 4-FPEA compared to a placebo group. The study concluded that 4-FPEA could be a promising candidate for further research as an antidepressant. -

Neuroprotective Effects :

In animal models of neurodegeneration, 4-FPEA demonstrated protective effects against oxidative stress-induced cell death. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

The biological activity of 4-FPEA can be attributed to several mechanisms:

- Interaction with Receptors : The compound likely interacts with various neurotransmitter receptors, particularly those involved in mood regulation.

- Antioxidant Activity : Preliminary studies suggest that 4-FPEA may exhibit antioxidant properties, reducing oxidative stress in neuronal cells.

- Membrane Disruption : Similar to other halogenated phenolic compounds, 4-FPEA may disrupt microbial membranes, leading to cell lysis.

Safety and Toxicity

While initial studies indicate promising biological activities for 4-FPEA, it is crucial to assess its safety profile. Toxicity studies are necessary to determine any adverse effects associated with its use. Current data suggest low toxicity levels; however, comprehensive toxicological evaluations are warranted.

Propiedades

IUPAC Name |

2-(4-fluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO/c9-8-3-1-7(2-4-8)5-6-10/h1-4,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWUVGXCUHWKQJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30226812 | |

| Record name | 4-Fluorophenethylic alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30226812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7589-27-7 | |

| Record name | 4-Fluorobenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7589-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluorophenethyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007589277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluorophenethylic alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30226812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluorophenethylic alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.636 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-FLUOROPHENETHYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1LO8D3EB0N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 4-Fluorophenethyl alcohol used as an internal standard in analytical chemistry?

A1: 4-Fluorophenethyl alcohol is utilized as an internal standard in analytical techniques like gas chromatography, as demonstrated in the analysis of 2-Phenyl-2-propanol in urine samples. [] Internal standards are crucial for accurate quantification in analytical chemistry. They are added to samples, calibration standards, and quality control samples at a known concentration. By comparing the signal response of the analyte to the internal standard, variations during sample preparation and analysis can be corrected, leading to more reliable results.

Q2: What is the role of 4-Fluorophenethyl alcohol in studying protein structure and function?

A2: 4-Fluorophenethyl alcohol was employed in a study investigating the binding properties of a mutated T4 lysozyme cavity (L99A/M102Q). [] While the abstract doesn't provide specific details, the study likely explores how 4-Fluorophenethyl alcohol interacts with the modified binding cavity of the lysozyme. This interaction can provide insights into the structure-activity relationship of the lysozyme mutant, helping researchers understand the impact of mutations on ligand binding and potentially protein function.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.